REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[CH3:11][NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19]>>[CH3:11][N:12]1[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:19][C:1](=[O:8])[C:2]1=[O:4]
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Name
|
|
Quantity
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3.23 g
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Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
332 mg
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Type
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reactant
|
Smiles
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CNC1=C(C=CC=C1)N
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Name
|
( 33 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under N2 for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
the solid collected by vacuum filtration
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Type
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WASH
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Details
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rinsed with EtOH
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Type
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CUSTOM
|
Details
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The gray brown solid was further dried under vacuum (0.1 torr, 25° C.)
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Type
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CUSTOM
|
Details
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to give 274.3 mg (57.2%)
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Type
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CUSTOM
|
Details
|
A portion of this solid was further purified by recrystallization from 50 mL EtOH and treatment with activated charcoal
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Type
|
CUSTOM
|
Details
|
to give fluffy pale yellow crystals which
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with cold EtOH
|
Type
|
CUSTOM
|
Details
|
to yield 104.9 mg
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(NC2=CC=CC=C12)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |